molecular formula C12H17BrN4O B2688869 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea CAS No. 2193806-47-0

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea

Cat. No.: B2688869
CAS No.: 2193806-47-0
M. Wt: 313.199
InChI Key: QPCIPEXBRDIDRL-UHFFFAOYSA-N
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Description

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a bromine atom and a urea moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a series of reactions starting from readily available precursors such as 2,3-diaminopyrazine.

    Bromination: The pyrazine ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Urea Formation: The bromopyrazine derivative is reacted with an isocyanate or a urea derivative to form the urea moiety. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Cyclopropylpropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylpropyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[(5-bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCIPEXBRDIDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CN=C(C=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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